molecular formula C22H25F2NO4 B1214574 Nebivolol CAS No. 99200-09-6

Nebivolol

Cat. No.: B1214574
CAS No.: 99200-09-6
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-UHFFFAOYSA-N
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Description

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used to treat hypertension (high blood pressure) and heart failure. This compound is unique among beta-blockers due to its additional vasodilatory properties, which are mediated through the release of nitric oxide. This compound is available under various brand names, including Bystolic and Nebilet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nebivolol involves several steps, starting from the chroman ester precursor. The process includes the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester, followed by the synthesis of mixtures of epoxides. These epoxides are then resolved to obtain the desired compounds, which are further reacted with amino alcohols to produce benzyl this compound. The final step involves the removal of the benzyl protecting group .

Industrial Production Methods: Industrial production of this compound typically involves the use of stereoselective enzymatic hydrolysis and kinetic resolution techniques to ensure high yield and purity. The process is optimized to reduce the number of steps and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Nebivolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

Nebivolol has a wide range of scientific research applications, including:

Mechanism of Action

Nebivolol exerts its effects primarily by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. Additionally, this compound stimulates the release of nitric oxide from endothelial cells, resulting in vasodilation and improved blood flow. This dual mechanism of action makes this compound unique among beta-blockers .

Comparison with Similar Compounds

    Atenolol: Another beta-1 selective beta-blocker, but lacks the vasodilatory properties of Nebivolol.

    Metoprolol: Similar to Atenolol, it is a beta-1 selective beta-blocker without nitric oxide-mediated vasodilation.

    Carvedilol: A non-selective beta-blocker with alpha-1 adrenergic receptor blocking properties, leading to vasodilation through a different mechanism.

Uniqueness of this compound: this compound’s unique combination of beta-1 selectivity and nitric oxide-mediated vasodilation sets it apart from other beta-blockers. This dual action provides additional cardiovascular benefits, such as improved endothelial function and reduced oxidative stress .

Properties

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040556
Record name Nebivolol
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nebivolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015594
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Solubility

0.091g/100mL, 4.03e-02 g/L
Record name Nebivolol
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Record name Nebivolol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients.
Record name Nebivolol
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CAS No.

99200-09-6, 118457-14-0
Record name α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
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Record name 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro-
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Record name Nebivolol
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Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
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Record name Nebivolol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223.0-228.0
Record name Nebivolol
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Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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